REACTION_SMILES
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[CH3:17][CH2:18][OH:19].[c:1]1([CH:7]2[O:8][C:9](=[O:10])[c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]32)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH2:7][c:16]2[c:11]([C:9](=[O:8])[OH:10])[cH:12][cH:13][cH:14][cH:15]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC(c2ccccc2)c2ccccc21
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Name
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Type
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product
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Smiles
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O=C(O)c1ccccc1Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |